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Compound of Interest

Compound Name:
N,N'-bis(2-

methylphenyl)propanediamide

CAS No.: 10378-79-7

Cat. No.: B078896

Get Quote

CAS Number: 10378-79-7

This technical guide provides a comprehensive overview of N,N'-bis(2-
methylphenyl)propanediamide, also known as N,N'-bis(o-tolyl)malonamide. Aimed at

researchers, scientists, and professionals in drug development, this document details the

synthesis, physicochemical properties, and potential applications of this molecule, grounding all

information in established scientific principles and methodologies.

Introduction and Scientific Context
N,N'-bis(2-methylphenyl)propanediamide belongs to the class of malonamides, which are

characterized by a central methylene group flanked by two amide functionalities. The amide

moieties are crucial structural components in a vast array of biologically active compounds. The

specific substitution pattern of this molecule, with two o-tolyl groups, imparts distinct steric and

electronic properties that can influence its molecular conformation, receptor binding, and

overall pharmacological profile.
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The strategic placement of the methyl groups on the ortho position of the phenyl rings can

induce a twisted conformation, which may be pivotal for its interaction with biological targets.

Understanding the synthesis and properties of this specific diamide is essential for exploring its

potential in medicinal chemistry and materials science.

Physicochemical Properties
A summary of the key physicochemical properties of N,N'-bis(2-
methylphenyl)propanediamide is presented in the table below. These properties are

fundamental for its handling, formulation, and interpretation of its biological activity.

Property Value Source

CAS Number 10378-79-7 [1]

Molecular Formula C₁₇H₁₈N₂O₂ [1]

Molecular Weight 282.34 g/mol [1]

Synonym N,N'-bis(o-tolyl)malonamide

Appearance White to off-white powder

Solubility

Soluble in dichloromethane,

sparingly soluble in ethanol,

and insoluble in water.

Synthesis of N,N'-bis(2-
methylphenyl)propanediamide
The synthesis of N,N'-bis(2-methylphenyl)propanediamide can be achieved through the

condensation reaction of malonic acid with o-toluidine. This established method for forming

amide bonds is reliable and can be adapted for this specific synthesis.

Reaction Principle
The reaction proceeds via the formation of a mixed anhydride or an activated ester of malonic

acid, which is then susceptible to nucleophilic attack by the amino group of o-toluidine. The use

of a coupling agent or activation of the carboxylic acid is often employed to facilitate this
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reaction. A more direct approach, though potentially requiring more stringent conditions,

involves the direct heating of the dicarboxylic acid and the amine. A common laboratory-scale

synthesis is adapted from the procedure for a similar compound, N,N′-Bis(3-

methylphenyl)propanediamide.[2]

Experimental Protocol
Materials:

Malonic acid

o-Toluidine (2-methylaniline)

Dichloromethane (DCM)

Crushed ice

Saturated sodium bicarbonate solution

2 N Hydrochloric acid (HCl)

Water (deionized)

Procedure:

In a round-bottom flask, dissolve malonic acid (0.3 mol) in dichloromethane (30 ml).

In a separate beaker, prepare a solution of o-toluidine (0.6 mol) in dichloromethane (30 ml).

Slowly add the o-toluidine solution to the malonic acid solution dropwise with constant

stirring at room temperature.

Continue stirring the resulting mixture for 3 hours.

Allow the reaction mixture to stand for 12 hours to ensure the completion of the reaction and

to allow for the evaporation of the dichloromethane solvent.

To the resulting product, add crushed ice to induce precipitation of the crude product.
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Filter the precipitate and wash it thoroughly with water.

Wash the precipitate with a saturated sodium bicarbonate solution to remove any unreacted

malonic acid, followed by another wash with water.

Subsequently, wash the precipitate with 2 N HCl to remove any unreacted o-toluidine,

followed by a final wash with water.

Dry the purified N,N'-bis(2-methylphenyl)propanediamide product.

Synthesis Workflow Diagram
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Synthesis of N,N'-bis(2-methylphenyl)propanediamide
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with crushed ice
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Wash with Water

Wash with NaHCO₃ soln.

Wash with Water

Wash with 2N HCl

Wash with Water
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Caption: A step-by-step workflow for the synthesis of N,N'-bis(2-
methylphenyl)propanediamide.

Structural Characterization
While a specific crystal structure for N,N'-bis(2-methylphenyl)propanediamide is not readily

available in the referenced literature, valuable insights can be drawn from the crystal structure

of its isomer, N,N′-Bis(3-methylphenyl)propanediamide.[2] The molecule is symmetrical, with

the two halves related by a twofold rotation axis. The structure is stabilized by intramolecular C

—H⋯O hydrogen bonds. Each amide group is nearly coplanar with the adjacent benzene ring.

The two benzene rings, however, are significantly twisted relative to each other.[2] This twisted

conformation is a key structural feature that will influence its biological activity.

Expected Spectroscopic Data:

¹H NMR: Signals corresponding to the aromatic protons of the o-tolyl groups, the methyl

protons, the amide N-H protons, and the central methylene protons would be expected. The

chemical shifts and splitting patterns would be characteristic of the substitution pattern.

¹³C NMR: Resonances for the carbonyl carbons of the amide groups, the aromatic carbons

(with distinct signals for the substituted and unsubstituted carbons), the methyl carbons, and

the central methylene carbon would be present.

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the secondary

amides, C=O stretching of the amide groups, and aromatic C-H and C=C stretching would

be observed.

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of

282.34 would be expected, along with characteristic fragmentation patterns.

Potential Applications in Drug Development
While specific biological activities for N,N'-bis(2-methylphenyl)propanediamide are not

extensively documented, the broader class of diamides and related aromatic amides have

shown promise in various therapeutic areas. The structural features of this molecule suggest

several avenues for investigation.
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Rationale for Potential Biological Activity
The presence of two amide linkages provides hydrogen bond donor and acceptor sites, which

are critical for molecular recognition by biological targets such as enzymes and receptors. The

lipophilic o-tolyl groups can facilitate membrane permeability and hydrophobic interactions

within protein binding pockets. The overall "bent" or "twisted" conformation imposed by the

ortho-methyl groups can provide selectivity for specific receptor subtypes or enzyme isoforms.

Postulated Signaling Pathway Involvement
Based on the activities of structurally related compounds, N,N'-bis(2-
methylphenyl)propanediamide could potentially interact with various signaling pathways. For

instance, many small molecule drugs target G-protein coupled receptors (GPCRs), ion

channels, or enzymes involved in signal transduction. A hypothetical interaction is depicted

below, illustrating how such a molecule might act as a modulator of a receptor, influencing

downstream signaling cascades.
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Hypothetical Signaling Pathway Modulation
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Caption: A generalized diagram of a potential signaling pathway modulated by the compound.
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Conclusion and Future Directions
N,N'-bis(2-methylphenyl)propanediamide is a synthetically accessible molecule with

interesting structural features that warrant further investigation for its potential applications in

drug discovery and materials science. The established synthesis provides a clear path for

obtaining this compound for further studies. Future research should focus on the detailed

characterization of its spectroscopic properties, the exploration of its biological activities

through in vitro and in vivo screening, and the elucidation of its structure-activity relationships.

The insights gained from such studies could pave the way for the development of novel

therapeutic agents or functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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